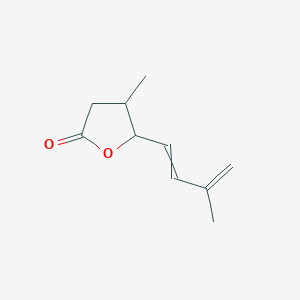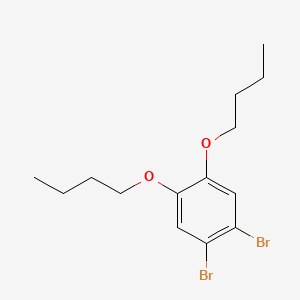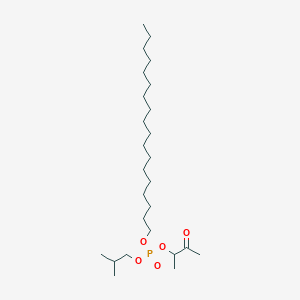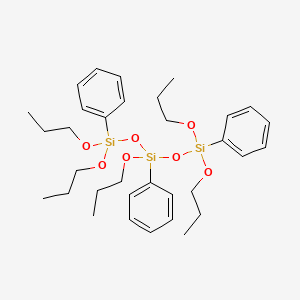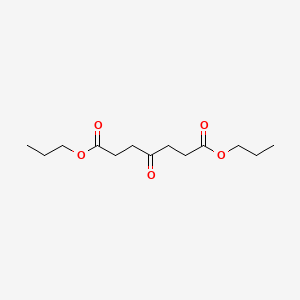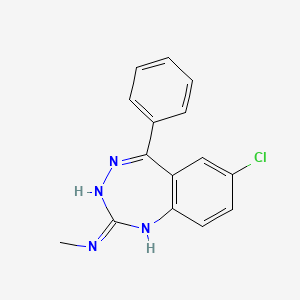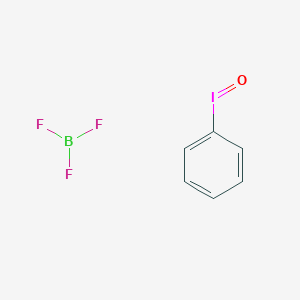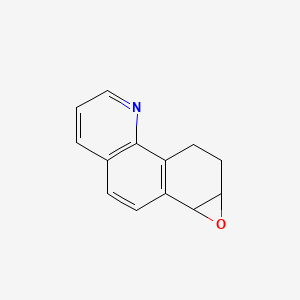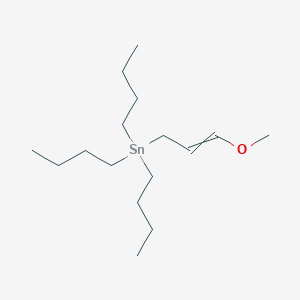![molecular formula C10H7N3S2 B14317353 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole CAS No. 112494-50-5](/img/structure/B14317353.png)
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is a heterocyclic compound that features both a thiazole and a benzimidazole ring. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The thiazole ring contains sulfur and nitrogen atoms, while the benzimidazole ring is composed of fused benzene and imidazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole typically involves the formation of the thiazole ring followed by its attachment to the benzimidazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. This is followed by the condensation of the thiazole derivative with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction rates and yields. Additionally, the use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. The thiazole ring’s sulfur atom can form strong interactions with metal ions, which may contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is unique due to its dual ring structure, which imparts a combination of properties from both thiazole and benzimidazole rings. This duality enhances its potential for diverse biological activities and makes it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
112494-50-5 |
|---|---|
Formule moléculaire |
C10H7N3S2 |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(13-8)15-9-5-14-6-11-9/h1-6H,(H,12,13) |
Clé InChI |
FEAMXEAOBVJMNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SC3=CSC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


